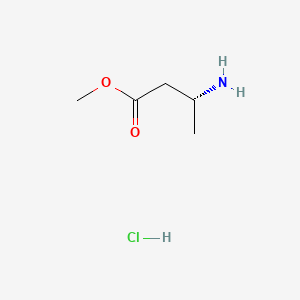

(R)-Methyl 3-aminobutanoate hydrochloride

Description

Significance of Chiral Aminobutanoates in Asymmetric Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. nih.govchiralpedia.com Chiral molecules that are mirror images of each other are known as enantiomers. nih.govhakon-art.com Chiral amines, a class of organic compounds containing an amino group attached to a chiral center, are widely used in asymmetric synthesis. sigmaaldrich.com They serve as valuable intermediates for creating complex molecules with specific three-dimensional arrangements.

Asymmetric synthesis, also called chiral synthesis, refers to chemical reactions that preferentially produce one enantiomer or diastereomer over its counterpart. nih.gov Chiral aminobutanoates, as specific types of chiral amines, are instrumental in this field. They can be used as starting materials or key intermediates to construct more complex chiral molecules, ensuring that the final product has the desired stereochemical configuration. nih.gov The predictable stereochemistry of these building blocks allows chemists to design synthetic pathways that yield enantiomerically pure compounds, which is crucial for their intended biological or material function. chiralpedia.comnih.gov

Stereochemical Purity and Enantiomeric Excess in Pharmaceutical and Fine Chemical Industries

In the pharmaceutical industry, the stereochemical purity of a drug is of paramount importance. hakon-art.comamericanpharmaceuticalreview.com Enantiomers of a chiral drug can have significantly different pharmacological, metabolic, and toxicological effects because biological systems, such as enzymes and receptors, are themselves chiral. hakon-art.comnih.gov One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. hakon-art.comnih.gov The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was therapeutic while the other was teratogenic, underscored the critical need for enantiomerically pure drugs. chiralpedia.com

Consequently, regulatory agencies strongly favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). americanpharmaceuticalreview.comtsijournals.com This preference has driven the demand for high enantiomeric excess (ee), which is a measure of the purity of a chiral compound. numberanalytics.com Achieving a high enantiomeric excess is essential to ensure the efficacy and safety of chiral drugs. nih.govnumberanalytics.com This requirement extends to the agrochemical industry, where the activity of herbicides and pesticides can also be enantioselective. chiralpedia.com Advanced analytical techniques are employed to verify the enantiomeric purity of these compounds throughout the development and manufacturing processes. hakon-art.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (3R)-3-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRQJTGGWNTZLJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139243-54-2 | |

| Record name | methyl (3R)-3-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Closer Look at R Methyl 3 Aminobutanoate Hydrochloride

Overview of (R)-Methyl 3-aminobutanoate Hydrochloride as a Chiral Building Block

This compound is a chiral compound valued as a building block in synthetic organic chemistry. As a hydrochloride salt, it is a stable, crystalline solid that is more easily handled and stored than its free amine counterpart. The "(R)" designation specifies the absolute configuration at the chiral center, providing a defined stereochemical starting point for multi-step syntheses.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 139243-54-2 |

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 g/mol |

| Synonyms | (R)-3-Amino-butyric acid methyl ester, HCl; Methyl (R)-homo-beta-alaninate HCl |

Data sourced from multiple suppliers and databases. americanchemicalsuppliers.combiotuva.comukchemicalsuppliers.co.uk

Role in Synthetic Organic Chemistry

The primary role of this compound in synthetic organic chemistry is as a precursor for more complex chiral molecules. Its bifunctional nature, possessing both an amine and an ester group, allows for a variety of chemical transformations. The amine can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles.

It is a key intermediate in the synthesis of various chiral compounds, including pharmaceuticals. For instance, related structures like (R)-3-aminobutanol, which can be derived from (R)-3-aminobutyric acid, is a key intermediate for certain antiviral and anticancer drugs. google.com The use of this compound allows for the introduction of a specific chiral center early in a synthetic sequence, which is often more efficient than separating enantiomers at a later stage.

Context within β-Amino Acid Derivatives

This compound is a derivative of a β-amino acid. Unlike the proteinogenic α-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group, β-amino acids have the amino group attached to the second carbon atom from the carboxyl group. numberanalytics.commmsl.cz

This structural difference imparts unique properties to β-amino acids and their derivatives. numberanalytics.com Peptides synthesized from β-amino acids (β-peptides) can form stable secondary structures and often exhibit enhanced stability against enzymatic degradation compared to natural peptides. hilarispublisher.com Consequently, β-amino acid derivatives are of great interest in medicinal chemistry for the development of novel therapeutics, including antimicrobial and anticancer agents. numberanalytics.comhilarispublisher.comresearchgate.net They are considered vital building blocks for preparing a range of pharmaceutical and agrochemical target molecules. hilarispublisher.comresearchgate.nethilarispublisher.com this compound serves as a valuable source for incorporating the chiral β-amino acid scaffold into these larger, more complex structures.

Chemical Reactivity and Derivatization of R Methyl 3 Aminobutanoate Hydrochloride

Reactions at the Amine Functionality

The primary amino group in (R)-Methyl 3-aminobutanoate is nucleophilic and readily participates in a variety of bond-forming reactions. As the compound is a hydrochloride salt, the amine is protonated, and a base is typically required to liberate the free amine for reaction.

Protecting the amine functionality is a common and crucial step in multi-step syntheses to prevent unwanted side reactions. Several standard amine protecting groups can be installed on (R)-Methyl 3-aminobutanoate.

Boc (tert-Butoxycarbonyl) Protection : The Boc group is widely used due to its stability under various conditions and its ease of removal under acidic conditions. The free amine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate to yield the N-Boc protected carbamate.

Cbz (Carboxybenzyl) Protection : The Cbz group is another common protecting group, typically removed by catalytic hydrogenation. The synthesis involves reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. For example, (R)-Methyl 3-aminobutanoate hydrochloride can be treated with benzyl chloroformate in the presence of sodium carbonate in an aqueous solution to afford the N-Cbz derivative. google.com

Ns (Nosyl) Protection : The 2-nitrobenzenesulfonyl (nosyl) group can be installed by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base. The resulting sulfonamide is stable to many reaction conditions but can be cleaved under specific nucleophilic conditions. nih.govucl.ac.uk

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection : The Fmoc group is particularly important in solid-phase peptide synthesis due to its lability to basic conditions (e.g., piperidine). It is introduced by reacting the amine with reagents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. organic-chemistry.org

Table 1: Common N-Protection Strategies for (R)-Methyl 3-aminobutanoate

| Protecting Group | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaHCO₃), Organic Solvent | Carbamate |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Water/Solvent | Carbamate |

| Ns | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Base (e.g., Pyridine, NEt₃), CH₂Cl₂ | Sulfonamide |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Na₂CO₃), Dioxane/Water | Carbamate |

The amine of (R)-Methyl 3-aminobutanoate can act as a nucleophile to attack activated carboxylic acids, forming an amide bond. This reaction is fundamental to peptide synthesis. In a typical peptide coupling, an N-protected amino acid is activated using a coupling reagent and then reacted with the deprotonated amine of (R)-Methyl 3-aminobutanoate. bachem.com Since the starting material is a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is added to neutralize the salt and facilitate the reaction. bachem.com A wide variety of coupling reagents can be employed to promote this transformation efficiently and minimize racemization. nih.govresearchgate.net

Table 2: Selected Peptide Coupling Reagents

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions. bachem.com |

| Phosphonium (B103445) Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester in situ, known for high reactivity and efficiency, especially in coupling sterically hindered amino acids. bachem.com |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Similar to phosphonium salts, these reagents generate active esters that readily react with amines to form peptide bonds. |

| Hypervalent Iodine | IBA-OBz | A benziodoxole-based reagent that, in combination with a phosphine (B1218219), can mediate peptide coupling. nih.gov |

Beyond standard N-protection and peptide coupling, the amine functionality can be derivatized to form other important classes of compounds.

Ureas : The reaction of the free amine with an isocyanate (R-N=C=O) provides a straightforward route to N,N'-disubstituted ureas. nih.gov Alternatively, phosgene (B1210022) equivalents like triphosgene (B27547) can be used to first form a carbamoyl (B1232498) chloride or an isocyanate intermediate, which then reacts with another amine. nih.gov

Carbamates : As discussed in the protection strategies, carbamates are readily formed. The general reaction involves treating the amine with a chloroformate (ClCOOR') or a dicarbonate ((R'OCO)₂O) in the presence of a base. acs.orgnih.gov

Sulfonamides : Stable sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (RSO₂Cl), such as p-toluenesulfonyl chloride. ucl.ac.uk The reaction is typically carried out in the presence of a base, which can be an organic base like triethylamine or an inorganic base in aqueous media. nih.govmdpi.com

(R)-Methyl 3-aminobutanoate can undergo reductive amination with aldehydes or ketones to yield secondary amines. masterorganicchemistry.com This two-step, one-pot process first involves the formation of an imine or iminium ion intermediate through the condensation of the amine with the carbonyl compound. harvard.edu This intermediate is then reduced in situ by a mild reducing agent that is selective for the iminium ion over the carbonyl group. Commonly used reagents for this reduction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃). masterorganicchemistry.comharvard.edu This method is highly effective for creating new C-N bonds and avoids the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

Reactions at the Ester Functionality

The methyl ester group is an electrophilic site that can undergo nucleophilic acyl substitution.

The most common reaction at the ester functionality is hydrolysis, which converts the methyl ester back to the parent carboxylic acid, (R)-3-Aminobutanoic acid. chemicalbook.com This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the ester in the presence of water and a strong acid (such as aqueous HCl) will hydrolyze the ester to the carboxylic acid. The reaction is an equilibrium process, and the use of a large excess of water drives it to completion.

Base-Mediated Hydrolysis (Saponification) : Treating the ester with a strong base, such as sodium hydroxide (B78521) in a water/methanol (B129727) mixture, leads to the formation of the sodium salt of the carboxylic acid. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by methanol. A subsequent acidification workup step is required to protonate the carboxylate and isolate the free (R)-3-Aminobutanoic acid.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-3-Aminobutanoic acid |

| This compound |

| 2-Nitrobenzenesulfonyl chloride (Ns-Cl) |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) |

| Benzyl chloroformate (Cbz-Cl) |

| Dicyclohexylcarbodiimide (DCC) |

| Di-tert-butyl dicarbonate (Boc₂O) |

| N,N-diisopropylethylamine (DIPEA) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| N-methylmorpholine (NMM) |

| p-toluenesulfonyl chloride |

| Piperidine |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium hydroxide |

| Sodium triacetoxyborohydride (NaB(OAc)₃) |

| Triethylamine |

| Triphosgene |

Transesterification Reactions

Transesterification is a fundamental organic reaction that converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This process is typically catalyzed by either an acid or a base. wikipedia.org For (R)-Methyl 3-aminobutanoate, this reaction allows for the modification of the ester group while preserving the crucial stereocenter.

The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.orgbyjus.com The equilibrium nature of the reaction means that a large excess of the reactant alcohol is often used as the solvent to drive the formation of the desired product, according to Le Châtelier's principle. byjus.comlibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, a proton is donated to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.comlibretexts.org This is followed by a nucleophilic attack from the new alcohol molecule (R'-OH) to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org After a series of proton transfer steps, the original methanol group is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the new ester. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, the reactant alcohol is deprotonated to form a more nucleophilic alkoxide ion. masterorganicchemistry.combyjus.com This alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. byjus.com The subsequent elimination of the methoxide (B1231860) leaving group results in the formation of the new transesterified product. masterorganicchemistry.com When starting with the hydrochloride salt, a stoichiometric amount of base is first required to neutralize the ammonium (B1175870) salt before a catalytic amount can be used to promote the transesterification.

The table below illustrates potential products from the transesterification of (R)-Methyl 3-aminobutanoate.

| Reactant Alcohol | Product Ester Name |

| Ethanol | (R)-Ethyl 3-aminobutanoate |

| Propan-1-ol | (R)-Propyl 3-aminobutanoate |

| Benzyl alcohol | (R)-Benzyl 3-aminobutanoate |

| tert-Butanol | (R)-tert-Butyl 3-aminobutanoate |

Reduction to (R)-3-Amino-1-butanol

The ester functionality of (R)-Methyl 3-aminobutanoate can be selectively reduced to a primary alcohol, yielding the valuable chiral intermediate (R)-3-Amino-1-butanol. This transformation is critical as the resulting amino alcohol is a key building block for various pharmaceuticals, including the anti-AIDS drug Dolutegravir. vcu.eduvcu.edu The reduction requires strong reducing agents, as milder ones like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org

The reaction proceeds via a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. jove.com This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by a second equivalent of the hydride reagent to the final alcohol. jove.comchemistrysteps.com

Several reagents and conditions have been successfully employed for this reduction, with a focus on achieving high yield and preserving the optical purity of the chiral center.

| Reducing Agent | Conditions | Yield | Enantiomeric Excess (ee) | Source |

| Ruthenium Complex / H₂ | Tetrahydrofuran, 80°C, 3.5-5 MPa | ~74% (calculated) | >99% | echemi.com |

| Potassium Borohydride | Methanol | 76% | 99.4% | echemi.com |

| Sodium Aluminum Hydride | Not specified | 61-67% | 100% | vcu.eduvcu.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Not specified | Not specified | Not specified | vcu.edu |

| Borane (BH₃) | Not specified | Not specified | Not specified | vcu.edu |

Formation of Chiral Intermediates and Scaffolds

The bifunctional and chiral nature of this compound makes it an excellent starting material for the synthesis of more complex chiral intermediates and scaffolds, which are foundational structures in medicinal chemistry.

Cyclization Reactions to β-Lactams or Pyrrolidinones

β-Lactams: The four-membered nitrogen-containing ring of β-lactams is a privileged scaffold found in a wide array of antibiotics. rsc.org (R)-Methyl 3-aminobutanoate is a valuable precursor for the stereoselective synthesis of chiral β-lactams. A prominent method is the Staudinger [2+2] cycloaddition, which involves the reaction of an imine with a ketene (B1206846). rsc.orgnih.gov

In this synthetic approach, the amino group of (R)-Methyl 3-aminobutanoate (after neutralization) can be condensed with an aldehyde or ketone to form a chiral imine. The subsequent reaction of this imine with a ketene (generated in situ from an acyl chloride and a non-nucleophilic base) proceeds to form the β-lactam ring. nih.govnih.gov The stereochemistry at the C3 position of the butanoate starting material directs the stereochemical outcome of the newly formed stereocenters on the lactam ring, allowing for the synthesis of specific diastereomers. rsc.org

Pyrrolidinones: Pyrrolidinones, also known as γ-lactams, are five-membered rings typically formed from the intramolecular cyclization of γ-amino acids. nih.gov Since (R)-Methyl 3-aminobutanoate is a β-amino ester, direct intramolecular cyclization to a pyrrolidinone is not feasible. The formation of a pyrrolidinone ring from this starting material would necessitate a synthetic strategy that first extends the carbon backbone by one carbon, for example, through a Michael addition of the amine to an appropriate α,β-unsaturated carbonyl compound, followed by cyclization of the resulting γ-amino ester. Such multi-step transformations make it a less direct but still potential precursor for certain substituted pyrrolidinone structures. researchgate.netorganic-chemistry.org

Generation of Chiral Auxiliaries and Ligands

The defined stereochemistry of this compound and its derivatives makes them ideal candidates for the development of chiral auxiliaries and ligands for asymmetric catalysis.

Chiral Ligands: Chiral ligands are essential components of metal catalysts used in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. wikipedia.orgacs.org The derivative (R)-3-Amino-1-butanol is particularly useful for synthesizing chiral β-aminophosphine ligands. rsc.org These ligands can be prepared by reacting the amino alcohol with a phosphine source. The resulting aminophosphine (B1255530) can then chelate to a metal center (e.g., rhodium, ruthenium, palladium), creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction, leading to products with high enantioselectivity. rsc.orgmdpi.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. The amino and carboxyl functionalities of (R)-Methyl 3-aminobutanoate allow it to be attached to various molecules. For example, the amino group could be acylated by a prochiral substrate. The inherent chirality of the butanoate fragment would then direct subsequent reactions, such as enolate alkylation, before being cleaved to yield an enantiomerically enriched product.

Applications of R Methyl 3 Aminobutanoate Hydrochloride As a Chiral Building Block

Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of (R)-Methyl 3-aminobutanoate hydrochloride is in the pharmaceutical industry, where chirality is paramount to the safety and efficacy of a drug. It serves as a key precursor to several important pharmaceutical intermediates and APIs.

A significant and well-documented application of this chiral building block is in the synthesis of the antiretroviral drug Dolutegravir. Dolutegravir is a second-generation HIV integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The key chiral fragment of Dolutegravir is (R)-3-aminobutanol, which is directly synthesized from this compound or its corresponding free acid, (R)-3-aminobutanoic acid. myskinrecipes.comvcu.edu

While β-amino acids and their esters are recognized as essential building blocks for various drugs, including antibiotics, specific, widely-documented synthetic routes starting from this compound for the synthesis of major fluoroquinolone antibiotics are not prominently featured in available literature. myskinrecipes.com The core structure of most fluoroquinolones is built around a quinolone ring, with chirality often introduced at the C7 substituent. Although the structural motif of (R)-Methyl 3-aminobutanoate could potentially be incorporated into novel fluoroquinolone derivatives, established syntheses for drugs like Ciprofloxacin or Moxifloxacin follow different pathways. The application of this specific chiral building block in this class of antibiotics remains a potential area for new drug design rather than a conventional synthetic strategy.

This compound is a versatile starting point for the synthesis of other, more complex, non-natural chiral β-amino acids and their derivatives. Its existing stereocenter serves as a template to introduce further functionality with stereochemical control. These resulting β-amino acids are valuable components in various pharmaceutically active compounds. myskinrecipes.com

For example, enzymatic methods can be employed for the kinetic resolution of racemic β-amino esters to produce enantiomerically pure (R)- or (S)-β-amino acids. This highlights the importance of having access to enantiopure starting materials like this compound to calibrate and validate such processes. Furthermore, derivatives of β-amino acids are key intermediates for other important drugs, such as the sitagliptin (B1680988) precursor (R)-3-amino-4-(2,4,5-triflurophenyl)butanoic acid.

The defined three-dimensional structure of this compound makes it an important component in the fields of peptidomimetics and foldamer chemistry.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The β-amino acid structure provides a different backbone geometry compared to natural α-amino acids, allowing for the creation of novel peptide-like structures with unique conformational preferences.

Foldamers are synthetic oligomers that adopt well-defined, folded secondary structures similar to those found in proteins (e.g., helices, sheets). Chiral β-amino acids are fundamental units in the construction of many types of foldamers. The stereochemistry of each unit dictates the resulting global conformation of the polymer chain. By incorporating (R)-Methyl 3-aminobutanoate, chemists can precisely control the helical twist or turn formation in a synthetic polymer, leading to molecules with specific shapes and functionalities.

Development of Agrochemicals and Specialty Chemicals

This compound is employed in the synthesis of fine and specialty chemicals, a category that includes agrochemicals. myskinrecipes.com In the agrochemical industry, chirality can have a profound impact on the efficacy and environmental safety of pesticides and herbicides. Often, only one enantiomer of a chiral pesticide is active, while the other may be inactive or even detrimental. The use of enantiopure building blocks like this compound allows for the targeted synthesis of the active isomer, leading to more effective and ecologically sound products. While general applications are cited, specific examples of commercial agrochemicals derived from this building block are not widely detailed in public-domain research literature.

Role in Material Science and Polymer Chemistry

The application of this compound extends into material science, primarily through its use in creating specialized polymers and surfactants.

One significant area is the synthesis of poly(β-amino esters) (PBAEs) . These are a class of biodegradable and pH-responsive polymers created through the Michael addition of amines to diacrylates. By using chiral monomers derived from (R)-Methyl 3-aminobutanoate, researchers can introduce chirality into the polymer backbone, which can influence the material's physical properties, degradation profile, and interaction with biological systems. PBAEs are extensively researched for biomedical applications, including as carriers for drug and gene delivery.

Additionally, chiral β-amino acid derivatives are used to create chiral surfactants . For instance, cationic surfactants based on chiral β-amino acids have been shown to be highly efficient agents for DNA condensation. The specific stereochemistry of the surfactant's headgroup, derived from a chiral amino acid, can influence the packing and aggregation properties of the surfactant, leading to unique performance characteristics in materials applications.

Data Tables

Table 1: Key Applications and Intermediates

| Application Area | Key Intermediate Derived from (R)-Methyl 3-aminobutanoate | Resulting Product Class/Example | Reference(s) |

|---|---|---|---|

| Antiretroviral Agents | (R)-3-aminobutanol | Dolutegravir | myskinrecipes.com, vcu.edu |

| Pharmaceutical Synthesis | Other Chiral β-Amino Acids | Peptidomimetics, Sitagliptin Precursors | myskinrecipes.com, |

| Material Science | Chiral β-Amino Acid Monomers | Poly(β-amino esters), Chiral Surfactants |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-3-aminobutanoic acid |

| (R)-3-aminobutanol |

| (R)-3-amino-4-(2,4,5-triflurophenyl)butanoic acid |

| (R)-Methyl 3-aminobutanoate |

| This compound |

| Ciprofloxacin |

| Dolutegravir |

| Moxifloxacin |

Chiral Monomers for Stereoregular Polymers

The precise arrangement of stereocenters along a polymer chain, known as stereoregularity, profoundly influences the material's properties, including its crystallinity, melting point, and mechanical strength. This compound is a key starting material for the synthesis of chiral monomers used in the production of stereoregular polymers, particularly AABB-type polyamides and poly(ester amides). researchgate.net The inherent chirality of this building block is transferred to the resulting polymer, ensuring a regular and predictable three-dimensional structure.

The synthesis of these stereoregular polymers often involves the conversion of this compound into a chiral diamine or a diacid monomer. For instance, the (R)-3-aminobutanoic acid moiety can be incorporated into a monomer unit that is then subjected to polycondensation reactions. researchgate.netupc.edu The synthesis of sequential poly(ester amides) containing γ-aminobutyric acid has been demonstrated through the reaction of ammonium (B1175870) tosylate derivatives of alkylene bis(γ-aminobutylate) with p-nitrophenyl esters of dicarboxylic acids, a strategy applicable to β-amino acid derivatives as well. mdpi.com

A general approach involves creating AABB-type polyamides where the chiral integrity of the starting amino acid dictates the stereochemistry of the final polymer. In a representative synthesis, a chiral diamine derived from an amino acid is condensed with a diacid derivative, which can also be sourced from a chiral pool material like L-glutamic acid. researchgate.net This controlled polymerization leads to stereoregular polyamides with predictable properties. The use of enantiomerically pure monomers derived from precursors like this compound is critical to achieving high degrees of stereoregularity, which in turn leads to materials with enhanced thermal and mechanical properties compared to their atactic (non-stereoregular) counterparts. researchgate.net

Supramolecular Assembly Applications

Supramolecular assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. dergipark.org.trsciencenet.cn Chiral molecules, including derivatives of β-amino acids, are of particular interest in this field as their specific stereochemistry can direct the formation of unique and complex hierarchical structures. While direct studies on this compound itself are not extensively detailed, its derivatives, particularly N-acylated β-amino acids and dipeptides containing β-amino acid residues, are known to form supramolecular gels and other organized assemblies. nih.govnih.govnih.gov

Peptides containing β-amino acids are known to adopt stable, well-defined secondary structures that can facilitate self-assembly into complex and functional biomaterials. nih.gov These assemblies can range from nanofibers and ribbons to extensive three-dimensional networks that form hydrogels. nih.govrsc.org For example, dipeptides composed of β-amino acids have been shown to self-assemble in the solid state through intermolecular hydrogen bonding to create infinite parallel β-sheet structures, which then form amyloid-like fibrils. nih.gov

The general principle involves modifying the core amino acid structure, for instance, by acylating the amino group of a β-amino ester. This modification introduces groups capable of strong intermolecular interactions, which drive the self-assembly process. The chirality of the underlying β-amino acid, such as that in (R)-3-aminobutanoic acid, plays a crucial role in guiding the directionality and packing of the molecules, leading to the formation of chiral supramolecular structures. These materials are being explored for a variety of applications, including tissue engineering, drug delivery, and catalysis. nih.govrsc.orgacs.org The formation of supramolecular hydrogels from dipeptides containing β-amino acids highlights the potential for creating materials with resistance to proteolytic degradation, a desirable trait for biomedical applications. nih.govbeilstein-journals.org

Contributions to Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral products using a small amount of a chiral catalyst, is a cornerstone of modern organic chemistry and pharmaceutical production. sciencenet.cn The efficacy of this process relies heavily on the design of the chiral ligand that coordinates to a metal center. This compound is a valuable precursor for the synthesis of such ligands, as its stereocenter can be used to create a well-defined chiral environment around the catalytic metal.

Chiral β-amino acids and their derivatives, like this compound, are readily converted into a variety of chiral ligands, including β-amino alcohols and aminophosphines. mdpi.comrsc.org These ligands have proven to be highly effective in a range of metal-catalyzed enantioselective reactions.

A common strategy involves the reduction of the ester group in the β-amino ester to an alcohol, yielding a chiral β-amino alcohol. These amino alcohols can be used directly as ligands or serve as intermediates for more complex ligand structures. For example, chiral β-amino alcohols have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketimines, affording chiral amines with good to excellent enantioselectivity. mdpi.com The rigidity of the ligand backbone, as seen in derivatives of amino-indanol, is often crucial for achieving high levels of stereocontrol. mdpi.com

Furthermore, β-amino phosphine (B1218219) derivatives are a prominent class of ligands synthesized from chiral amino acid precursors. rsc.org These N,P-ligands create a distinct electronic environment at the metal center due to the different donor properties of the nitrogen and phosphorus atoms. Such ligands have been applied in palladium-catalyzed asymmetric allylic substitutions and copper-catalyzed 1,4-conjugate additions. rsc.org The synthesis often begins with the conversion of the amino acid to an amino alcohol, followed by functionalization to introduce the phosphine group. rsc.org

The table below summarizes the performance of catalysts derived from chiral β-amino acid and β-amino alcohol precursors in various enantioselective reactions, demonstrating the utility of these building blocks in asymmetric catalysis.

| Reaction Type | Catalyst/Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-CPF-PILs | Methyl acetoacetate | Quantitative | 97 | nih.govrsc.org |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanol | N-(Diphenylphosphinyl)ketimines | Up to 99 | Up to 82 | mdpi.com |

| Enantioselective Conjugate Addition | Chiral-at-metal Rh(III) complex | α,β-Unsaturated 2-acyl imidazoles | Up to 94 | Up to 99.5 | rsc.org |

| Enantioselective Conjugate Addition | Organocatalyst (Thiourea-based) | β-Nitroacrylates | High | High | acs.org |

| Asymmetric Hydrogenation | Ir-MaxPHOX | α,β-Unsaturated esters | Not specified | Excellent | nih.gov |

Spectroscopic and Stereochemical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) for Structure Elucidation and Purity Assessment

Proton NMR (¹H NMR) is instrumental in verifying the molecular structure of (R)-Methyl 3-aminobutanoate hydrochloride by identifying the distinct proton environments. The spectrum typically reveals signals corresponding to the methyl ester group, the methyl group adjacent to the chiral center, the methylene (B1212753) group, and the methine proton at the chiral center. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicities) of these signals are characteristic of the compound's structure. Purity can also be assessed by the absence of signals from impurities.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ester) | ~3.70 | Singlet | N/A |

| CH₂ | ~2.80 - 2.95 | Multiplet | |

| CH | ~3.60 - 3.75 | Multiplet | |

| CH₃ (chiral center) | ~1.35 | Doublet | ~6.8 |

| NH₃⁺ | Broad Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the ester carbonyl, the methoxy (B1213986) carbon, the chiral methine carbon, the methylene carbon, and the methyl carbon.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~171.0 |

| O-CH₃ | ~52.5 |

| CH-NH₃⁺ | ~43.0 |

| CH₂ | ~37.5 |

| CH₃ | ~17.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

For unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex molecules or when signals overlap, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the complete molecular structure. st-andrews.ac.uk

These techniques, when used in concert, provide a comprehensive and detailed map of the molecular connectivity within this compound. st-andrews.ac.uk

¹H DOSY for Diffusion Studies

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion rates. In the context of this compound, ¹H DOSY can be utilized to confirm that all observed proton signals belong to a single molecular entity by showing that they diffuse at the same rate. This is a powerful tool for purity assessment, capable of distinguishing the target compound from impurities, residual solvents, or aggregated species.

Chiral Chromatography for Enantiomeric Purity Determination

While NMR spectroscopy confirms the chemical structure, it generally cannot distinguish between enantiomers. Therefore, chiral chromatography is essential for determining the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (e.g., Daicel OD-H column)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers. For the analysis of compounds like this compound, columns with polysaccharide-based chiral selectors are frequently used.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is a powerful technique for separating volatile compounds. To resolve enantiomers like (R)- and (S)-Methyl 3-aminobutanoate, a chiral stationary phase (CSP) is required. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Detailed Research Findings: In the analysis of chiral amino acid esters, cyclodextrin-based columns are frequently employed. gcms.cz These CSPs, often derivatives of alpha-, beta-, or gamma-cyclodextrin, create a chiral environment within the GC column. The enantiomers of the analyte interact differently with the chiral cavities of the cyclodextrin, with one enantiomer forming a more stable complex and thus eluting later. For a compound like Methyl 3-aminobutanoate, derivatization might be performed to increase volatility, although the methyl ester form is often suitable for direct analysis. Researchers would inject a racemic mixture to establish the separation method, followed by an injection of the pure (R)-enantiomer to confirm peak identity. The enantiomeric excess (e.e.) can be precisely calculated by integrating the peak areas of the two enantiomers. pdx.edu

Table 1: Typical GC Parameters for Chiral Separation of Amino Acid Esters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Chiral capillary column (e.g., Chirasil-L-Val, Rt-βDEX) | Provides the chiral stationary phase necessary to separate enantiomers. nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 180 °C at 2 °C/min) | Optimizes the separation of enantiomers by controlling their interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the analyte as it elutes from the column. |

| Expected Result | Two distinct peaks for the (R)- and (S)-enantiomers. | Confirmation of enantiomeric purity and quantification of enantiomeric excess. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Detailed Research Findings: When analyzed by a technique like electron impact (EI) ionization, (R)-Methyl 3-aminobutanoate would first be detected as its molecular ion (M+). The molecular weight of the free base (C₅H₁₁NO₂) is approximately 117.15 g/mol . nih.gov The subsequent fragmentation provides a unique fingerprint. Common fragmentation patterns for amino acid esters include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of the ester group or parts of it. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl 3-aminobutanoate

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 117 | [C₅H₁₁NO₂]⁺ | Molecular Ion (M⁺) of the free base |

| 102 | [M - CH₃]⁺ | Loss of a methyl group |

| 88 | [M - C₂H₅]⁺ or [M - NCH]⁺ | Alpha-cleavage or other rearrangement |

| 74 | [CH(NH₂)CH₂CO]⁺ | Cleavage of the methoxy group and rearrangement |

| 58 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the gold standard for quantifying low concentrations of compounds in complex biological matrices like plasma or urine. tsu.edu

Detailed Research Findings: A quantitative method for this compound would typically use a C18 reversed-phase column for separation and electrospray ionization (ESI) in positive mode. nih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (Q1) is selected and fragmented, and a resulting product ion (Q3) is monitored. This precursor → product ion transition is highly specific to the analyte, minimizing interference from the matrix. For (R)-Methyl 3-aminobutanoate (free base), the protonated molecule [M+H]⁺ at m/z 118.1 would be selected as the precursor ion. Fragmentation would yield characteristic product ions, such as the loss of methanol (B129727) (m/z 86.1) or the formation of the iminium ion at m/z 44.1. By creating a calibration curve with known concentrations, researchers can accurately quantify the compound down to very low levels. cuny.edu

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within 5 parts per million (ppm). This allows for the unambiguous determination of its elemental formula.

Detailed Research Findings: The calculated monoisotopic mass of the free base of (R)-Methyl 3-aminobutanoate, C₅H₁₁NO₂, is 117.078978594 Da. nih.gov An HRMS instrument would measure the m/z of the protonated molecule [M+H]⁺ at approximately 118.08626. The high accuracy of this measurement allows researchers to distinguish it from other ions with the same nominal mass but different elemental compositions, thereby confirming the molecular formula with high confidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Detailed Research Findings: The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine hydrochloride, ester, and alkane functionalities. The presence of the hydrochloride salt would significantly broaden the N-H stretching vibrations. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2800 | N-H Stretch (broad) | Primary ammonium (B1175870) salt (-NH₃⁺) |

| 2975-2860 | C-H Stretch | Alkyl groups (-CH₃, -CH₂, -CH) docbrown.info |

| ~1735-1750 | C=O Stretch (strong) | Ester carbonyl libretexts.org |

| ~1250-1230 | C-O Stretch | Ester group docbrown.info |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

These techniques probe the interaction of chiral molecules with polarized light and are essential for confirming the stereochemical identity of an enantiomer.

Detailed Research Findings: Optical Rotation measures the rotation of plane-polarized light by a chiral compound. A pure sample of (R)-Methyl 3-aminobutanoate will rotate light in a specific direction and magnitude. This value, known as the specific rotation [α], is a characteristic physical property. tru.ca Its enantiomer, (S)-Methyl 3-aminobutanoate, would rotate light by the exact same magnitude but in the opposite direction. khanacademy.org A measurement of the optical rotation provides experimental proof of the compound's enantiomeric identity and purity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides more detailed structural information about the chiral center and the molecule's conformation in solution. While a simple molecule like this may have a weak CD signal, it can still serve as a unique fingerprint for the (R)-enantiomer, distinguishing it from its (S)-counterpart and the racemic mixture (which is CD-silent).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Detailed Research Findings: To perform this analysis, a suitable single crystal of this compound must be grown. By diffracting X-rays, the precise spatial arrangement of every atom in the crystal lattice can be determined. thieme-connect.de This technique provides unambiguous proof of the (R) configuration at the chiral carbon atom. The analysis also yields detailed information about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. nih.gov The determination of absolute configuration using X-rays often relies on the phenomenon of anomalous dispersion, especially when a heavier atom (like chlorine from the hydrochloride salt) is present in the structure. soton.ac.uk

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly pivotal in understanding and predicting the behavior of chiral molecules like (R)-Methyl 3-aminobutanoate hydrochloride at an atomic level.

Conformational analysis of this compound is crucial for understanding its reactivity and how it interacts with other molecules, particularly in stereoselective synthesis. Computational models can predict the most stable conformations of the molecule by calculating the potential energy surface as a function of its torsional angles. scirp.orgnih.gov These studies can reveal the preferred spatial arrangements of the amino and ester groups, which is fundamental for designing reactions where the molecule is used as a chiral building block.

Furthermore, molecular modeling can be employed to predict the stereochemical outcome of reactions involving this compound. By simulating the transition states of a reaction, it is possible to determine which diastereomeric pathway is energetically favored, thus predicting the stereoselectivity. acs.org This is particularly valuable in the synthesis of complex chiral molecules where multiple stereocenters are generated.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of this compound. mdpi.comnih.govresearchgate.net These calculations can determine various molecular properties, including orbital energies, charge distribution, and vibrational frequencies. Such information is invaluable for predicting the molecule's reactivity, spectroscopic characteristics, and the nature of its interactions with other chemical species. For instance, calculating the binding free energy can help in understanding the chiral recognition mechanisms when this compound interacts with a chiral stationary phase in chromatography. nih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of chiral intermediates like this compound can be significantly improved by employing flow chemistry and continuous processing technologies. nih.govresearchgate.netmdpi.comrsc.orgnih.gov These methods offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety and scalability, and the potential for integrating reaction and purification steps.

A continuous-flow protocol for synthesizing enantiomerically pure intermediates of pharmaceuticals has been demonstrated to be highly efficient. nih.govrsc.org For example, a continuous flow system for the synthesis of β-amino acid esters has been developed using lipase-catalyzed Michael addition, showcasing the potential for green and efficient production. mdpi.com Tubular reactors with precise temperature and residence time control can lead to reduced racemization and increased throughput. researchgate.net This approach is particularly beneficial for industrial-scale production of chiral compounds, ensuring high purity and yield.

Derivatization for Biological Probes and Imaging Agents

The functional groups of this compound, the amino and ester moieties, provide convenient handles for derivatization to create sophisticated tools for chemical biology research.

By attaching fluorescent dyes, such as BODIPY FL, to the amino group, it is possible to synthesize fluorescent probes. frontiersin.org These probes can be used in cellular imaging studies to track the localization and dynamics of molecules that interact with the 3-aminobutanoate scaffold. The design of such probes requires careful consideration of the linker between the fluorophore and the core molecule to ensure that the biological activity of the parent compound is not compromised. thno.orgmdpi.com

Furthermore, the incorporation of positron-emitting radionuclides, such as Carbon-11, would enable the development of Positron Emission Tomography (PET) imaging agents. mdpi.com These radiolabeled derivatives could be used to non-invasively visualize and quantify the distribution of specific biological targets in vivo, offering powerful diagnostic and research applications.

Investigation of Pharmacological Activities of Derivatives

The β-amino acid structure is a key component in a wide range of biologically active molecules. researchgate.netresearchgate.netmmsl.cz Derivatives of this compound are therefore promising candidates for the development of new therapeutic agents.

By modifying the core structure, it is possible to synthesize libraries of compounds for screening against various pharmacological targets. For example, derivatives of β-amino acids have shown potential as inhibitors of enzymes such as glutamate (B1630785) transporters. nih.gov Additionally, incorporating the (R)-3-aminobutanoate motif into peptides can lead to analogues with enhanced stability and novel biological activities, such as antimicrobial or anti-angiogenic properties. acs.org The development of multifunctional molecules with both anti-inflammatory and neurotrophic properties from aminomethylindole derivatives highlights the potential of such derivatization strategies. nih.gov

Sustainable Synthesis and Biorefinery Approaches

Future research will increasingly focus on developing sustainable methods for the synthesis of this compound, moving away from traditional chemical routes that often rely on harsh conditions and produce significant waste. hims-biocat.euopenaccessgovernment.orgrsc.org

Biocatalysis offers a green and highly selective alternative. nih.govnih.govcore.ac.uk Engineered enzymes, such as transaminases and dehydrogenases, can be used to produce chiral amines with high enantiomeric excess under mild reaction conditions. nih.govnih.gov The use of immobilized enzymes in continuous flow reactors further enhances the sustainability and efficiency of the process. researchgate.net

Biorefinery approaches aim to produce valuable chemicals from renewable biomass. rsc.org There is potential to develop pathways for the synthesis of this compound from bio-based platform molecules. For instance, biocatalytic routes for the synthesis of β-alanine and its derivatives from renewable resources are being explored and could be adapted for the production of the target compound. rug.nl

Development of Novel Analytical Techniques for Enantiomeric Purity and Quantification

The stereochemical integrity of this compound is paramount for its successful application in stereoselective synthesis and pharmaceutical development. Consequently, a significant area of ongoing research is the innovation of analytical methods to determine its enantiomeric purity and concentration with greater accuracy, speed, and sensitivity.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for resolving enantiomers of chiral amines and amino acid esters. yakhak.org Future advancements are focused on creating novel CSPs, such as those derived from polysaccharide phenylcarbamates, which offer superior enantioselectivity. yakhak.org The derivatization of the amino group is a common strategy to enhance chromatographic separation and detection. For instance, using nitrobenzoxadiazole (NBD) derivatives allows for simultaneous ultraviolet (UV) and fluorescence (FL) detection, improving sensitivity. yakhak.org Another approach involves derivatization with reagents like l-pyroglutamic acid, enabling the separation of the resulting diastereomers on standard reversed-phase columns (e.g., ODS) and highly sensitive detection via mass spectrometry. fao.org Ultra-high-performance liquid chromatography (UHPLC or UPLC) coupled with tandem mass spectrometry (MS/MS) further enhances throughput and sensitivity, achieving detection at the femtomole level. fao.orgmdpi.com

Gas chromatography (GC) is another powerful tool, particularly comprehensive two-dimensional GC (GC×GC). This technique provides very high selectivity and robustness for the chiral analysis of amino acids. nih.gov For GC analysis, amino esters are typically converted into more volatile derivatives, such as N-trifluoroacetyl-O-methyl esters. nih.gov The use of specialized chiral columns, like those coated with octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin, has shown excellent performance in enantioseparation. nih.gov Research in this area aims to improve derivatization methods to be effective even for sterically hindered amino acids and to validate these methods for accurate determination of enantiomeric excess with errors as low as ±0.5%–2.5%. nih.gov

Spectroscopic methods are also being developed for rapid quantification. A notable example is the use of fluorine-19 nuclear magnetic resonance (¹⁹F NMR). nih.gov This technique involves treating the amino acid ester with a fluorine-containing boronic acid and a chiral ligand to form diastereomeric complexes that can be distinguished and quantified directly in the reaction mixture by ¹⁹F NMR, offering a simple and direct analysis method. nih.gov

The following table summarizes key aspects of these developing analytical techniques.

| Analytical Technique | Derivatization/Principle | Detection Method | Key Advantages & Future Directions |

| Chiral HPLC/UPLC | Derivatization with reagents like NBD-Cl or l-pyroglutamic acid to form diastereomers. yakhak.orgfao.org | UV, Fluorescence, ESI-MS/MS | High sensitivity (low-fmol level), high-throughput. yakhak.orgfao.org Future work focuses on new chiral stationary phases and derivatization agents. yakhak.orgmdpi.com |

| GC×GC | Conversion to N-trifluoroacetyl-O-methyl ester derivatives. nih.gov | Time-of-Flight Mass Spectrometry (TOF-MS) | High resolution and selectivity for complex mixtures; accurate enantiomeric excess determination. nih.gov |

| ¹⁹F NMR Spectroscopy | Formation of diastereomeric assemblies with 5-fluoro-2-formylphenylboronic acid and (S)-BINOL. nih.gov | ¹⁹F NMR | Simple, rapid, and direct quantitative analysis without chromatographic separation. nih.gov |

Exploration of Novel Synthetic Applications beyond Current Scope

The utility of this compound as a chiral building block continues to expand beyond its established roles. Researchers are actively exploring its incorporation into novel synthetic strategies to access a wider range of valuable and complex molecules.

A significant future direction is its use in the synthesis of novel chiral ligands for asymmetric catalysis. The chiral β-amino alcohol scaffold, which can be derived from β-amino esters, is a crucial component of ligands used in many catalytic processes. westlake.edu.cn By modifying the amino and ester functionalities of (R)-Methyl 3-aminobutanoate, new bidentate or tridentate ligands can be designed. These ligands could be applied in transition metal-catalyzed reactions, such as chromium-catalyzed asymmetric cross-coupling reactions, to produce other high-value chiral molecules with excellent stereocontrol. westlake.edu.cn

The molecule is also a key starting material for the stereoselective synthesis of more complex β-amino acids and their derivatives. mdpi.com Asymmetric Mannich reactions, for example, which involve the addition of a nucleophile to an imine, provide a powerful method for C-C bond formation while controlling stereochemistry. mdpi.comorganic-chemistry.org (R)-Methyl 3-aminobutanoate can serve as a precursor to the nucleophile or the electrophile in such reactions, enabling the synthesis of highly substituted and stereochemically defined β-amino acids that are key structural components of peptides and natural products. mdpi.com Organocatalysis, using chiral squaramide cinchona alkaloids, for instance, has proven effective in catalyzing these transformations with high enantioselectivity. mdpi.com

Furthermore, there is growing interest in using β-amino acids and their derivatives to construct novel molecular architectures. The enantioselective conjugate addition of carbamates to enoyl systems, a reaction that can lead to N-protected β-amino acids, showcases a pathway to these versatile building blocks. organic-chemistry.org The development of such methods broadens the accessibility of β-amino acids for applications in drug development and molecular recognition. mdpi.com The ultimate goal is to streamline the synthesis of important motifs, such as chiral vicinal amino alcohols, by bypassing the need for chiral pool precursors like α-amino acids and instead using building blocks like this compound in enantioselective C-H functionalization reactions. nih.gov

The table below outlines potential areas for novel synthetic applications.

| Application Area | Synthetic Strategy | Potential Outcome |

| Asymmetric Catalysis | Derivatization into chiral ligands for metal catalysis (e.g., for Cr-catalyzed cross-coupling). westlake.edu.cn | Modular synthesis of high-value chiral β-amino alcohols and other complex molecules. westlake.edu.cn |

| Complex β-Amino Acid Synthesis | Use in organocatalyzed asymmetric Mannich reactions. mdpi.com | Efficient, one-pot synthesis of novel, stereochemically defined β-amino acid derivatives. mdpi.com |

| Natural Product & Medicinal Chemistry | Incorporation as a key chiral building block via C-C bond forming reactions. organic-chemistry.org | Streamlined access to β-amino acid-containing peptides, peptidomimetics, and other biologically active compounds. mdpi.com |

| Advanced Organic Synthesis | Use in the development of enantioselective radical C–H amination strategies. nih.gov | Direct and efficient synthesis of chiral β-amino alcohols, bypassing traditional multi-step routes. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-Methyl 3-aminobutanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a similar compound (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) was synthesized by reacting a Boc-protected intermediate with HCl in dioxane, followed by purification via reduced-pressure crystallization . Key steps include:

- Use of chiral auxiliaries or enantioselective catalysts.

- Acidic deprotection (e.g., HCl/dioxane) to generate the hydrochloride salt.

- Characterization via (e.g., δ 3.79 ppm for methyl ester protons) to confirm stereochemistry .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze peaks for ester methyl groups (δ ~3.7–3.9 ppm) and amine protons (δ ~9.0 ppm, broad singlet) .

- Thin-Layer Chromatography (TLC) : Use silica gel with mobile phases like ethyl acetate/acetic acid/HCl/water (11:7:1:1) to detect impurities .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] = 153.6 for the free base) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Storage : Keep in a dry, cool environment (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation .

- Waste Disposal : Neutralize with dilute base before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., distinguish amine protons from solvent signals) .

- X-ray Crystallography : Confirm absolute configuration if chiral centers are ambiguous .

- Comparative Analysis : Cross-validate with literature data for similar compounds (e.g., tert-butyl 3-aminobutanoate derivatives) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve intermediate stability .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived) for enantioselective steps .

- Reaction Monitoring : Use in-situ IR or HPLC to track reaction progress and minimize side products .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Prepare buffered solutions (pH 2–10) and analyze degradation via HPLC at intervals (0, 24, 48 hrs).

- Key Findings : Hydrolysis of the ester group accelerates under alkaline conditions (pH > 8), while acidic conditions (pH < 3) may protonate the amine, reducing reactivity .

Q. What analytical approaches validate the absence of diastereomers or racemization?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol mobile phases to separate enantiomers .

- Polarimetry : Measure optical rotation ([α]) and compare to literature values for the (R)-enantiomer .

Data Contradiction Analysis

Q. How to address discrepancies in reported chemical shifts for similar compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.